molecular formula C20H20N2O2S B3474293 2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3474293
M. Wt: 352.5 g/mol
InChI Key: WWKLYBZSIBEBLQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with a phenoxy group, a thiazole ring, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-13-4-7-16(8-5-13)18-12-25-20(21-18)22-19(23)11-24-17-9-6-14(2)15(3)10-17/h4-10,12H,11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKLYBZSIBEBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution, where 3,4-dimethylphenol reacts with a suitable leaving group on the acetamide precursor.

    Final Coupling: The final step involves coupling the thiazole derivative with the phenoxyacetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the acetamide group, potentially leading to the formation of thiazolidine or amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives of the phenoxy ring.

    Reduction: Thiazolidine or amine derivatives.

    Substitution: Various substituted phenoxy or thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The thiazole ring and phenoxy group could play crucial roles in binding interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylphenoxy)acetamide: Lacks the thiazole ring, making it less complex and potentially less active.

    N-(4-(4-Methylphenyl)-1,3-thiazol-2-yl)acetamide: Lacks the phenoxy group, which may reduce its ability to interact with certain biological targets.

    2-(4-Methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide: Similar structure but with different substitution on the phenoxy ring, which could alter its chemical and biological properties.

Uniqueness

The unique combination of the phenoxy group, thiazole ring, and acetamide moiety in 2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications. Its structure allows for diverse chemical modifications, making it a versatile compound for further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
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2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

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